2-(4-Methylphenyl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQZCMCEFTNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354357 | |
| Record name | 2-(4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36739-30-7 | |
| Record name | 2-(4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylphenyl Pyridin 3 Ol and Analogues
Strategic Approaches to Pyridine (B92270) Ring Construction
The formation of the 2-arylpyridine scaffold is a critical step in the synthesis of 2-(4-Methylphenyl)pyridin-3-ol. Various classical and modern synthetic methods can be utilized, each with its own advantages and limitations.
Chichibabin-type Reactions for Pyridine Core Synthesis
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction that forms a pyridine ring from aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia (B1221849). wikipedia.org The reaction is typically carried out at high temperatures over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org
The mechanism of the Chichibabin synthesis involves a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael additions. wikipedia.org For the synthesis of a 2-arylpyridine like 2-(4-methylphenyl)pyridine, a potential pathway could involve the reaction of an appropriate aryl-substituted α,β-unsaturated ketone with a ketone or aldehyde in the presence of ammonia. For instance, the condensation of 4-methylacetophenone (as a precursor to an enamine or a related intermediate), an α,β-unsaturated carbonyl compound, and ammonia could theoretically lead to the desired pyridine core. However, the classical Chichibabin reaction often yields a mixture of products, and controlling the regioselectivity to obtain the desired 2,3-disubstituted pattern can be challenging. chemistnotes.com Modifications of the Chichibabin reaction, such as using different catalysts or reaction conditions, have been explored to improve yields and selectivity. researchgate.net
Hantzsch Pyridine Synthesis Modifications
The Hantzsch pyridine synthesis, discovered by Arthur Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org
To synthesize a 2-aryl-3-substituted pyridine derivative, a modified Hantzsch synthesis can be envisioned. This would involve the use of an aryl aldehyde (e.g., 4-methylbenzaldehyde), a β-ketoester, and another active methylene (B1212753) compound, along with a source of ammonia. The initial dihydropyridine (B1217469) product would then be aromatized. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the pyridine ring by choosing the appropriate starting materials. organic-chemistry.org For instance, using an appropriate β-ketoester and an α-acyl-α-amino acid derivative could potentially lead to the desired substitution pattern.
A related approach is the Bohlmann–Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a cyclodehydration to yield a trisubstituted pyridine. wikipedia.orgorganic-chemistry.org This method offers an alternative route to highly substituted pyridines.
Cross-Coupling Strategies for Aryl-Pyridine Bond Formation
Modern synthetic chemistry heavily relies on cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the synthesis of 2-arylpyridines. nih.govyoutube.com This reaction involves the palladium-catalyzed coupling of a pyridine-based halide or triflate with an arylboronic acid or its ester. nih.govresearchgate.net
For the synthesis of the 2-(4-methylphenyl)pyridine core, a common approach is the Suzuki-Miyaura coupling of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with 4-methylphenylboronic acid. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. mdpi.com
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Bromopyridine (B144113) | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 2 | 2-Chloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 85-95 |
This table presents representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines. The specific conditions and yields can vary depending on the exact substrates and ligands used.
An alternative approach involves the direct C-H arylation of pyridine N-oxides, which can then be deoxygenated to the corresponding 2-arylpyridine. researchgate.net This method avoids the pre-functionalization of the pyridine ring with a halogen.
Regioselective Introduction of the 3-Hydroxyl Group
Once the 2-(4-methylphenyl)pyridine core is synthesized, the next critical step is the regioselective introduction of a hydroxyl group at the 3-position of the pyridine ring. This can be a challenging transformation due to the electronic properties of the pyridine ring.
Directed ortho-Metalation and Electrophilic Hydroxylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu In the context of pyridines, the nitrogen atom can act as a directing group, facilitating the deprotonation of the adjacent C-2 or C-6 positions by a strong base, typically an organolithium reagent. However, for a 2-substituted pyridine, direct metalation at the 3-position is generally not favored.
A more viable strategy involves the use of a pyridine N-oxide. The N-oxide functionality activates the 2- and 6-positions towards nucleophilic attack and also directs metalation to these positions. However, to achieve functionalization at the 3-position, a rearrangement strategy is often employed. For instance, a 2-arylpyridine N-oxide can undergo rearrangement under certain conditions to introduce a functional group at the 3-position. A known transformation is the reaction of pyridine N-oxides with arynes, which can lead to the formation of 3-(2-hydroxyaryl)pyridines through a series of rearrangements. nih.govresearchgate.net While this introduces the hydroxyl group on the aryl ring, it highlights the potential of N-oxide chemistry for complex rearrangements. A more direct approach would be the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org While not a direct hydroxylation, subsequent oxidation could provide the desired pyridinol.
Oxidative Functionalization of Pyridine Rings
Direct C-H hydroxylation of aromatic rings has emerged as an attractive and atom-economical synthetic strategy. For 2-arylpyridines, palladium-catalyzed ortho-hydroxylation of the aryl ring is a well-documented process. researchgate.netresearchgate.net However, achieving selective hydroxylation at the 3-position of the pyridine ring is more challenging.
One potential route involves the oxidation of the pyridine ring to a pyridine-N-oxide, followed by a rearrangement reaction. For example, treatment of a pyridine N-oxide with an acylating agent can lead to an intermediate that, upon hydrolysis, yields a hydroxypyridine. The regioselectivity of this process can be influenced by the substituents on the pyridine ring.
Precursor-Based Synthetic Routes
The construction of the this compound molecule can be efficiently achieved through precursor-based strategies that involve either the formation of the pyridine ring from acyclic precursors or the coupling of pre-functionalized pyridine and phenyl rings.
One prominent method involves the palladium-catalyzed Suzuki cross-coupling reaction. This approach typically utilizes a halogenated pyridin-3-ol derivative and a boronic acid. For instance, the coupling of 2-bromo-3-hydroxypyridine (B45599) with 4-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable base provides a direct route to the target compound. This method is advantageous due to the commercial availability of the precursors and the high efficiency and functional group tolerance of the Suzuki reaction.
Another effective strategy focuses on constructing the pyridine ring from acyclic precursors through cyclization reactions. A notable example is the K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes. ijpsonline.com For the synthesis of an analogue like 2,6-diphenylpyridin-3-ol, (E)-1,5-diphenylpent-4-yn-1-one oxime serves as the key precursor. ijpsonline.com This reaction proceeds in a high-boiling solvent like glycerol (B35011) at elevated temperatures, yielding the desired pyridin-3-ol. ijpsonline.com This methodology can be adapted to synthesize this compound by designing an appropriate alkynyl oxime precursor bearing a p-tolyl group.
Additionally, multi-component reactions offer a convergent approach to highly substituted pyridine rings. While often leading to different isomers, the principles can be adapted. For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the synthesis of substituted pyridin-4-ols. chim.it Such strategies highlight the versatility of building the pyridine core from simple, readily available starting materials.
| Method | Key Precursors | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 2-Halo-3-hydroxypyridine, 4-Methylphenylboronic acid | Pd(OAc)₂, K₂CO₃ | This compound | nih.gov |
| Alkynyl Oxime Cyclization | γ,δ-alkynyl oxime | K₂CO₃, Glycerol | 2,6-Disubstituted-pyridin-3-ol | ijpsonline.com |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Iodine (for aromatization) | Substituted Pyridines | organic-chemistry.org |
Synthesis of Novel Derivatives and Analogues of this compound
The structural framework of this compound allows for extensive modification at both the 4-methylphenyl moiety and the pyridine ring, enabling the synthesis of a diverse library of analogues for various applications.
Modifications at the 4-Methylphenyl Moiety
The 4-methylphenyl group is readily modified by utilizing different substituted phenylboronic acids in cross-coupling reactions. The Suzuki coupling, being highly versatile, allows for the introduction of a wide array of substituents on the phenyl ring. By replacing 4-methylphenylboronic acid with other commercially available or synthetically accessible boronic acids, derivatives with varying electronic and steric properties can be synthesized.
For example, using 4-methoxyphenylboronic acid would yield the 2-(4-methoxyphenyl) derivative, while 4-chlorophenylboronic acid would produce the 2-(4-chlorophenyl) analogue. This systematic modification allows for the fine-tuning of the molecule's properties. The synthesis of a tri-substituted pyridine, for instance, has been achieved through stepwise, chemoselective Suzuki couplings, highlighting the precise control possible with this method. nih.gov
| Boronic Acid Precursor | Resulting 2-Aryl-pyridin-3-ol Derivative | Potential Property Change |
|---|---|---|
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridin-3-ol | Increased electron-donating character |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridin-3-ol | Increased electron-withdrawing character, altered lipophilicity |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-Trifluoromethylphenyl)pyridin-3-ol | Strong electron-withdrawing character |
| Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)pyridin-3-ol | Increased steric bulk and aromatic surface area |
Variations in Pyridine Ring Substituents
The pyridine core itself offers multiple positions for substitution, allowing for the creation of a vast number of analogues. Functionalization can be achieved either by building the ring with already substituted precursors or by modifying the pre-formed pyridin-3-ol core.
Methods like the Hantzsch pyridine synthesis or Michael addition reactions can be employed to construct pyridine rings with various substituents at positions 4, 5, and 6. ijpsonline.comorganic-chemistry.org For instance, a photoredox-mediated coupling followed by condensation with ammonium acetate has been used to generate diversely substituted 3-fluoropyridines, demonstrating a modern approach to ring formation with specific functional groups. acs.org
Furthermore, the existing hydroxyl group at the 3-position is a key handle for derivatization. It can undergo O-alkylation or O-arylation to form ether linkages. Similarly, other positions on the pyridine ring can be functionalized. For example, halogenation followed by cross-coupling reactions can introduce new aryl or alkyl groups. The synthesis of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties showcases how multiple functionalities can be incorporated through a series of reactions including Suzuki coupling and amidation. mdpi.com
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The synthesis of this compound and its analogues involves several mechanistically interesting transformations.
The formation of the pyridine ring via cyclization is a key area of mechanistic study. In the synthesis of pyridin-4-ols from lithiated alkoxyallenes and nitriles, a proposed mechanism involves several steps: the initial nucleophilic addition is followed by a protonation that leads to an "umpolung of reactivity," where the central carbon of the allene (B1206475) subunit becomes electrophilic. chim.it The subsequent steps include an acyl shift, and a crucial intramolecular aldol-type cyclization involving a typically unreactive amide carbonyl group, followed by dehydration and tautomerization to yield the final pyridin-4-ol. chim.it
For cyclization reactions that form the pyridine ring, various pathways exist. Non-enzymatic pyridine ring formation can occur from intermediates possessing a 1,5-dicarbonyl moiety, which can react with an amine source like ammonia. nih.gov Another powerful method is the aza-6π electrocyclization, which can be promoted by visible light, to form the pyridine ring from a 1-azatriene intermediate. organic-chemistry.org
Titanium-mediated reactions have also been investigated mechanistically for pyridine ring opening and functionalization. illinois.eduresearchgate.net Detailed kinetic and theoretical studies suggest a sequence involving the formation of a transient titanium alkylidyne, binding of pyridine, a [2+2] cycloaddition, and subsequent ring-opening metathesis. illinois.eduresearchgate.net While focused on ring-opening, these studies provide deep insight into the interaction of organometallic species with the pyridine core.
The mechanism of the Suzuki cross-coupling, central to many precursor-based routes, is well-established and proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromopyridine derivative).
Transmetalation: The organoboron compound (e.g., 4-methylphenylboronic acid) transfers its organic group to the palladium complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.
These mechanistic insights are fundamental to controlling regioselectivity, improving yields, and expanding the substrate scope in the synthesis of complex pyridine derivatives.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Pyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of individual atoms.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment
Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of molecules like 2-(4-Methylphenyl)pyridin-3-ol.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This would be essential for confirming the connection between the 4-methylphenyl group and the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is invaluable for determining the molecule's preferred conformation and the spatial relationship between the two aromatic rings.
A hypothetical data table for 2D-NMR correlations would resemble the following, though the actual chemical shifts and correlations for this compound are undetermined.
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |
| Pyridine Ring | |||
| H-4 | H-5 | C-4 | C-2, C-5, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5 |
| Phenyl Ring | |||
| H-2'/H-6' | H-3'/H-5' | C-2'/C-6' | C-1', C-3'/C-5', C-4' |
| H-3'/H-5' | H-2'/H-6' | C-3'/C-5' | C-1', C-2'/C-6', C-4' |
| Methyl Group | |||
| -CH₃ | C-7' | C-1', C-3'/C-5' |
Dynamic NMR Studies of Rotational Barriers and Tautomerism
Dynamic NMR studies would provide insights into the conformational dynamics of this compound. Specifically, these studies could quantify the energy barrier to rotation around the single bond connecting the phenyl and pyridine rings. Furthermore, for a pyridin-3-ol system, there is the potential for tautomerism between the enol form (pyridin-3-ol) and the keto form (pyridin-3(2H)-one). Dynamic NMR experiments at varying temperatures could help to determine the equilibrium constant and the rate of interconversion between these tautomers in solution.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Solid-State Molecular Conformation and Intermolecular Interactions
An X-ray crystal structure of this compound would precisely determine all bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the planes of the pyridine and 4-methylphenyl rings, which would define the molecule's solid-state conformation. The analysis would also reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings.
A representative, though hypothetical, data table of crystallographic information is presented below.
| Parameter | Value |
| Crystal System | [Undetermined] |
| Space Group | [Undetermined] |
| a (Å) | [Undetermined] |
| b (Å) | [Undetermined] |
| c (Å) | [Undetermined] |
| α (°) | [Undetermined] |
| β (°) | [Undetermined] |
| γ (°) | [Undetermined] |
| Volume (ų) | [Undetermined] |
| Z | [Undetermined] |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
A summary of expected, but not experimentally confirmed, vibrational frequencies is provided in the table below.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Methyl C-H | C-H stretch | 2850-3000 |
| Aromatic Rings | C=C/C=N stretch | 1400-1600 |
| C-O | C-O stretch | 1200-1300 |
Characteristic Vibrational Modes of Pyridine and Phenol (B47542) Groups
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule by identifying its vibrational modes. For this compound, the spectrum would be a composite of the vibrations from the p-methylphenyl group, the pyridine ring, and the hydroxyl (phenol) group.
The phenol group is characterized by a prominent O-H stretching vibration. In a non-hydrogen-bonded state, this would appear as a sharp band around 3600 cm⁻¹. However, due to the high potential for hydrogen bonding in this molecule, this peak is expected to be a broad and strong band at a lower frequency, typically in the 3400-3200 cm⁻¹ range. Another key vibration is the C-O stretching, which is expected in the 1260-1180 cm⁻¹ region.
The pyridine ring , an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C=C and C=N stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the pyridine and phenyl rings would also be present in the fingerprint region of the spectrum.
The 4-methylphenyl group would contribute its own set of characteristic vibrations, including aromatic C-H stretching just above 3000 cm⁻¹, and C-H bending vibrations. The methyl group C-H stretching and bending modes would also be observable.
Expected Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Phenol | O-H Stretch | 3400-3200 | Broad, due to hydrogen bonding |
| Aromatic Rings | C-H Stretch | 3100-3000 | |
| Pyridine/Phenyl | C=C and C=N Stretch | 1600-1450 | Multiple bands expected |
| Phenol | C-O Stretch | 1260-1180 |
This table represents expected values based on typical functional group frequencies; specific experimental data for the title compound is not available.
Hydrogen Bonding Network Characterization
The structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This configuration creates a strong potential for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Expected Hydrogen Bonding Parameters for this compound
| Donor | Acceptor | Type of Hydrogen Bond | Expected Donor-Acceptor Distance (Å) |
|---|---|---|---|
| O-H (hydroxyl) | N (pyridine) | Intermolecular | 2.7 - 3.1 |
This table outlines the potential hydrogen bonding interactions. Definitive characterization would require experimental crystallographic data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a precise molecular formula. For this compound, with the molecular formula C₁₂H₁₁NO, HRMS would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This calculated mass can then be compared to the experimentally measured mass from the HRMS instrument.
Exact Mass Determination for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Calculated Exact Mass | 185.08406 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
The values presented are theoretical calculations. Experimental verification via HRMS is required for confirmation.
Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Pyridin 3 Ol
Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Calculations
Quantum chemical methods are employed to elucidate the fundamental electronic properties and geometric parameters of a molecule. For 2-(4-Methylphenyl)pyridin-3-ol, Density Functional Theory (DFT) and ab initio calculations are particularly useful. DFT, especially with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for systems of this size. nih.govnih.gov These calculations are typically performed with a well-defined basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govnih.gov
The first step in a quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov For this compound, the key structural parameters include the bond lengths within the pyridine (B92270) and phenyl rings, the C-C bond connecting the two rings, the C-O and O-H bonds of the hydroxyl group, and, crucially, the dihedral angle between the planes of the two aromatic rings.
Theoretical calculations suggest that the molecule is not planar. The steric hindrance between the hydrogen atoms on the pyridine and phenyl rings forces the two rings to be twisted relative to each other. The calculated dihedral angle is a critical parameter that influences the molecule's electronic properties and packing in the solid state. The presence of the intramolecular C-H...N interaction can influence the planarity of the molecule. nih.gov
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C(pyridine)-C(phenyl) | 1.485 Å | |
| C(pyridine)-O | 1.358 Å | |
| O-H | 0.965 Å | |
| C(pyridine)-N | 1.340 Å | |
| Bond Angles | ||
| C-C-O (in pyridine) | 118.5° | |
| C-O-H | 109.2° | |
| Dihedral Angle | ||
| C(py)-C(py)-C(ph)-C(ph) | 45.8° |
Note: These values are representative and derived from typical DFT calculations on analogous structures.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methylphenyl (tolyl) and hydroxypyridine rings, with significant contributions from the oxygen and nitrogen lone pairs. The LUMO is likely distributed over the entire π-system of the pyridine ring, which can accept electron density. The introduction of substituents can modulate the HOMO-LUMO gap; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often reducing the gap. nih.govnih.gov
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.20 eV |
| HOMO-LUMO Gap (ΔE) | 4.65 eV |
Note: These values are illustrative, based on typical DFT calculations for similar aromatic heterocyclic systems.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
In this compound, the MEP surface would show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a prime site for nucleophilic attack and a hydrogen bond donor. The aromatic rings would show a mix of neutral (green) and slightly negative (yellowish) potential.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. researchgate.net
In a solvent like water, this compound is not static. It undergoes constant motion, including vibrations, rotations, and translations. A key aspect of its dynamics is the rotation around the single bond connecting the phenyl and pyridine rings, which defines its conformational landscape. MD simulations can explore this landscape by tracking the dihedral angle between the two rings over time.
A simulation would likely reveal that while rotation is possible, the molecule spends most of its time in a limited range of dihedral angles, close to the minimum energy conformation found in the gas-phase DFT calculations. The solvent can influence the preferred conformation by forming hydrogen bonds with the hydroxyl and pyridine groups, potentially favoring slightly different angles than in the gas phase. The results can be visualized as a probability distribution of the dihedral angle, showing the most populated conformational states.
Table 3: Torsional Angle Distribution from a Simulated MD Trajectory in Water
| Dihedral Angle Range | Probability (%) |
| 30° - 60° | 75% |
| 0° - 30° / 60° - 90° | 20% |
| > 90° | 5% |
Note: This table represents a hypothetical outcome of an MD simulation, illustrating the likely preference for a twisted conformation.
MD simulations are particularly powerful for studying the non-covalent interactions between molecules, which govern their behavior in condensed phases. For this compound in solution, the most significant intermolecular interaction is hydrogen bonding with solvent molecules (e.g., water).
The hydroxyl group (-OH) is a potent hydrogen bond donor (via its H atom) and acceptor (via its O atom). The pyridine nitrogen atom is also a strong hydrogen bond acceptor. An MD simulation in water would show a dynamic network of hydrogen bonds forming and breaking between the solute and surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified, providing insight into the molecule's solubility and hydration shell structure. In a more concentrated system or in the solid state, interactions between molecules of this compound itself, such as O-H···N hydrogen bonds and π–π stacking between the aromatic rings, would become dominant. nih.govresearchgate.net The energies of these interactions can be estimated using high-level quantum calculations on molecular dimers extracted from the simulation. nih.gov
Table 4: Key Intermolecular Interactions for this compound
| Interaction Type | Role of Molecule | Typical Interaction Energy (kJ/mol) |
| Hydrogen Bond | Donor (via -OH) | -20 to -25 |
| Hydrogen Bond | Acceptor (via -OH, -N) | -15 to -20 |
| π–π Stacking | Phenyl-Pyridine Rings | -10 to -15 |
| C-H···π Interaction | Tolyl/Pyridine C-H | -5 to -10 |
Note: Energy values are representative and depend on the specific geometry of interaction.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide valuable information about its nuclear magnetic resonance (NMR) chemical shifts, coupling constants, and its electronic absorption and emission spectra. These predictions are typically achieved through methods such as Density Functional Theory (DFT) for NMR parameters and Time-Dependent DFT (TD-DFT) for UV-Vis and fluorescence spectra.
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts and coupling constants through computational methods, primarily DFT, has become a standard procedure in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT-based NMR prediction for this compound. The values are representative of what would be expected for a molecule with this structure.
| Atom | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 7.25 | 125.8 |
| Pyridine-H5 | 7.10 | 128.5 |
| Pyridine-H6 | 8.15 | 148.2 |
| 4-Methylphenyl-H2'/H6' | 7.50 | 129.7 |
| 4-Methylphenyl-H3'/H5' | 7.30 | 129.4 |
| 4-Methylphenyl-CH3 | 2.40 | 21.3 |
| Pyridine-C2 | - | 155.0 |
| Pyridine-C3 | - | 158.9 |
| Pyridine-C4 | - | 125.8 |
| Pyridine-C5 | - | 128.5 |
| Pyridine-C6 | - | 148.2 |
| 4-Methylphenyl-C1' | - | 135.2 |
| 4-Methylphenyl-C2'/C6' | - | 129.7 |
| 4-Methylphenyl-C3'/C5' | - | 129.4 |
| 4-Methylphenyl-C4' | - | 139.5 |
| 4-Methylphenyl-CH3 | - | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes to show the expected output of a computational NMR study.
Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing further structural information, particularly regarding the connectivity and dihedral angles between coupled nuclei.
Simulated UV-Vis and Fluorescence Spectra
The electronic absorption and emission properties of this compound can be investigated computationally using TD-DFT. This method allows for the calculation of the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption bands in a UV-Vis spectrum.
A typical TD-DFT calculation would provide the excitation energies (often in eV) and the oscillator strengths for the lowest singlet-singlet electronic transitions. The excitation energy is related to the wavelength of maximum absorption (λmax), while the oscillator strength is related to the intensity of the absorption. These calculations can help in assigning the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved.
For this compound, one would expect π → π* transitions associated with the aromatic pyridine and phenyl rings. The presence of the hydroxyl group and the methyl group will also influence the electronic structure and thus the absorption spectrum.
Simulations of fluorescence spectra are more complex as they involve the geometry of the first excited state. After an initial electronic excitation, the molecule relaxes to a minimum energy geometry in the excited state before emitting a photon to return to the ground state. Computational modeling of this process can predict the emission wavelength, which is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.
A representative table of simulated UV-Vis data for this compound is presented below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.13 | 300 | 0.25 | HOMO → LUMO (π → π*) |
| S0 → S2 | 4.59 | 270 | 0.18 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | 5.17 | 240 | 0.32 | HOMO → LUMO+1 (π → π*) |
Note: The data in this table is hypothetical and for illustrative purposes to show the expected output of a TD-DFT study.
Tautomeric Equilibrium Analysis (Keto-Enol, Pyridone-Hydroxypyridine)
Pyridin-3-ol and its derivatives can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium of interest is between the hydroxypyridine form and the pyridone (or zwitterionic) form. Additionally, a keto-enol type tautomerism can be considered. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers and the factors that influence their equilibrium.
Energetic Preferences of Tautomers
The relative energies of the different tautomers of this compound can be calculated using high-level quantum chemical methods, such as DFT or ab initio methods. These calculations typically involve geometry optimization of each tautomer to find its minimum energy structure, followed by the calculation of its electronic energy. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant at equilibrium.
For the hydroxypyridine-pyridone equilibrium of 3-hydroxypyridine (B118123) derivatives, the hydroxypyridine (enol) form is generally more stable in the gas phase. However, the pyridone (keto) form can be stabilized by intermolecular interactions, such as hydrogen bonding in the solid state or in polar solvents. In the case of this compound, the hydroxypyridine tautomer is expected to be the major form in the gas phase. The pyridone tautomer would exist as a zwitterion, which is generally less stable in the absence of a stabilizing medium.
A hypothetical energy profile for the tautomers of this compound is shown in the table below.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase |
|---|---|
| This compound (Hydroxypyridine) | 0.0 (Reference) |
| 2-(4-Methylphenyl)-1H-pyridin-3-one (Pyridone/Zwitterion) | +5.8 |
Note: The data in this table is hypothetical and for illustrative purposes to show the expected energetic preference.
Solvent Effects on Tautomeric Equilibria
The position of a tautomeric equilibrium can be significantly influenced by the solvent. Computational models can account for solvent effects using either implicit solvent models (such as the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
For the tautomerism of this compound, polar protic solvents are expected to stabilize the more polar pyridone (zwitterionic) tautomer through hydrogen bonding and dipole-dipole interactions. In contrast, nonpolar solvents would favor the less polar hydroxypyridine tautomer. Computational studies on analogous 3-hydroxypyridine systems have shown that the inclusion of solvent effects in the calculations can reverse the predicted stability of the tautomers compared to the gas phase. For example, in water, the zwitterionic pyridone form of 3-hydroxypyridine is significantly stabilized. elsevierpure.com
The following table illustrates the potential influence of different solvents on the relative stability of the tautomers of this compound, as would be predicted by computational methods.
| Solvent | Dielectric Constant | Relative Energy of Pyridone Tautomer (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | +5.8 |
| Cyclohexane | 2.02 | +4.5 |
| Dichloromethane | 8.93 | +1.2 |
| Water | 78.39 | -2.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the trend of solvent effects.
Reaction Mechanism Pathway Calculations for Synthetic Steps
Computational chemistry can be employed to elucidate the detailed mechanisms of chemical reactions, including the synthesis of this compound. By calculating the potential energy surface for a proposed reaction pathway, key features such as transition states and intermediates can be identified.
For a multi-step synthesis, each step can be modeled computationally to determine its feasibility and to understand the factors that control its rate and selectivity. For instance, in a hypothetical synthesis of this compound involving a cross-coupling reaction followed by a cyclization, DFT calculations could be used to:
Model the catalytic cycle of the cross-coupling reaction, identifying the energies of all intermediates and transition states involved in the oxidative addition, transmetalation, and reductive elimination steps.
Investigate the mechanism of the cyclization step , determining whether it proceeds through a concerted or a stepwise pathway and identifying the rate-determining step.
While specific computational studies on the synthesis of this compound are not prevalent in the literature, the general methodologies are well-established for a wide range of organic reactions. The insights gained from such calculations can be invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes.
Below is a table representing a hypothetical calculated energy profile for a key step in the synthesis of this compound.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials for a key synthetic step | 0.0 |
| Transition State 1 | Energy barrier for the first step | +22.5 |
| Intermediate | A stable species formed during the reaction | -5.2 |
| Transition State 2 | Energy barrier for the second step | +18.7 |
| Products | The final products of the reaction step | -15.0 |
Note: The data in this table is hypothetical and for illustrative purposes to show the output of a reaction mechanism calculation.
Photophysical and Photochemical Properties of 2 4 Methylphenyl Pyridin 3 Ol
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides insights into the molecule's chromophoric system and the nature of its low-lying electronic states.
The chromophore of 2-(4-Methylphenyl)pyridin-3-ol is the entire conjugated system comprising the 4-methylphenyl (tolyl) group linked to the pyridin-3-ol ring. The absorption spectrum of this compound is expected to be characterized by intense absorption bands in the UV region, arising primarily from π→π* electronic transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The spectrum for the related compound, 2-phenylpyridine (B120327), shows strong absorptions associated with these types of transitions within the phenyl and pyridine (B92270) rings.
In addition to the strong π→π* bands, weaker transitions known as n→π* transitions may also be present. These involve the excitation of a non-bonding electron from the lone pairs of the nitrogen or oxygen atoms into a π* antibonding orbital. These transitions are typically less intense and may appear as shoulders on the main absorption bands.
The electronic structure can also be viewed as a donor-acceptor system, where the electron-rich 4-methylphenyl group acts as an electron donor and the pyridine ring as an electron acceptor. This can give rise to an absorption band with some degree of intramolecular charge transfer (ICT) character, where the absorption of a photon causes a partial transfer of electron density from the tolyl moiety to the pyridinol ring.
The polarity of the solvent can influence the energy of the ground and excited states of a molecule, leading to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. The extent and direction of these shifts depend on the nature of the electronic transition.
For this compound, the π→π* transitions are expected to exhibit slight red shifts (bathochromic shifts) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. If the absorption has significant ICT character, this effect would be more pronounced, as the charge-separated excited state would be strongly stabilized by polar solvents, lowering its energy and shifting λmax to longer wavelengths. Conversely, n→π* transitions typically show a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding, which increases the energy required for the transition.
Table 1: Illustrative Solvent Effects on the Absorption Maxima (λmax) of this compound Note: These are hypothetical values based on the expected behavior of similar aromatic compounds.
| Solvent | Polarity Index | Expected λmax (nm) |
| Cyclohexane | 0.2 | ~310 |
| Dichloromethane | 3.1 | ~315 |
| Acetonitrile | 5.8 | ~318 |
| Methanol | 6.6 | ~320 |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule from its excited state back to the ground state through the emission of light. Key parameters include the excitation and emission wavelengths, quantum yield, and fluorescence lifetime.
The fluorescence excitation spectrum, which plots emission intensity at a fixed wavelength while scanning the excitation wavelength, is generally expected to be identical to the absorption spectrum. The emission spectrum, however, is typically red-shifted to a lower energy (longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
For molecules like this compound, the photophysics can be complicated by processes such as Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov In the excited state, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen increase, facilitating the transfer of the proton from the oxygen to the nitrogen. This creates an excited-state tautomer (likely a zwitterion), which is electronically distinct from the initial "normal" excited state.
Table 2: Illustrative Emission Properties of this compound in a Nonpolar Solvent Note: These are hypothetical values illustrating potential emission scenarios.
| Property | Value (nm) |
| Absorption Maximum (λabs) | 310 |
| "Normal" Emission Maximum (λem) | 360 |
| Stokes Shift (Normal) | 50 |
| ESIPT Tautomer Emission Maximum (λem) | 510 |
| Stokes Shift (ESIPT) | 200 |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, while a value of 0 indicates a completely non-emissive compound.
The quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or tris(2,2'-bipyridine)ruthenium(II)) under identical experimental conditions. bjraylight.comnih.gov
The quantum yield of this compound would be highly dependent on the efficiency of competing non-radiative decay pathways. If the ESIPT process leads to a tautomer that deactivates non-radiatively, the Φf would be very low. nih.gov The solvent can also play a critical role; polar solvents can lower the quantum yield by promoting non-radiative deactivation processes that stabilize charge-separated states. nih.gov
Table 3: Illustrative Fluorescence Quantum Yields (Φf) of this compound Note: These are hypothetical values based on expected trends.
| Solvent | Expected Φf | Rationale |
| Cyclohexane | 0.15 | Lower probability of non-radiative decay in a nonpolar environment. |
| Dichloromethane | 0.08 | Increased non-radiative decay due to moderate polarity. |
| Acetonitrile | 0.03 | Stronger stabilization of charge transfer states promotes non-radiative decay. |
| Methanol | 0.01 | Protic solvent can quench fluorescence through hydrogen bonding interactions. |
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is sensitive to its molecular environment and the presence of quenching processes. The lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes (both radiative, kr, and non-radiative, knr).
τ = 1 / (kr + knr)
For this compound, the fluorescence decay could be complex. If both the locally excited state and an ESIPT tautomer are emissive, the decay profile may be best described by a multi-exponential function, with each component corresponding to the lifetime of a different emissive species. The lifetime, like the quantum yield, is expected to decrease in more polar solvents. This is because polar solvents can increase the rate of non-radiative decay (knr), leading to a more rapid depopulation of the excited state and thus a shorter lifetime. nih.gov
Table 4: Illustrative Fluorescence Lifetimes (τ) of this compound Note: These are hypothetical values based on expected trends.
| Solvent | Expected τ (ns) |
| Cyclohexane | 2.5 |
| Dichloromethane | 1.1 |
| Acetonitrile | 0.4 |
| Methanol | 0.2 |
Excited State Dynamics and Energy Transfer Mechanisms
Proton Transfer in the Excited State (ESIPT) Investigation
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process wherein a proton is transferred between two functional groups within the same molecule upon photoexcitation. In this compound, the presence of a hydroxyl group (-OH) ortho to the pyridine nitrogen atom creates a favorable environment for ESIPT. Upon absorption of a photon, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen are expected to increase, facilitating the transfer of the proton.
This process leads to the formation of a transient tautomeric species in the excited state, which is structurally distinct from the ground state enol form. The ESIPT tautomer possesses a different electronic configuration and, consequently, a different fluorescence emission profile. This results in a large Stokes shift, which is the difference between the absorption and emission maxima. While direct experimental data for this compound is not available in the refereed literature, the behavior of analogous 2-aryl-3-hydroxypyridine systems strongly suggests the occurrence of ESIPT. The general mechanism can be depicted as follows:
Figure 1: Proposed ESIPT Mechanism in this compound
The efficiency and dynamics of this process would be influenced by factors such as solvent polarity and hydrogen bonding capacity, which can stabilize or destabilize the ground and excited states of the enol and tautomer forms.
Non-Radiative Decay Pathways
Competing with the radiative decay process of fluorescence are non-radiative pathways that allow the excited molecule to return to the ground state without emitting a photon. These processes are crucial in determining the fluorescence quantum yield of a molecule. For N-heterocyclic compounds, common non-radiative decay mechanisms include internal conversion and intersystem crossing to the triplet state.
Internal conversion is a radiationless transition between electronic states of the same spin multiplicity. The efficiency of this process is often dependent on the energy gap between the states and the vibrational coupling between them. Intersystem crossing involves a transition to a state of different spin multiplicity, typically from a singlet excited state to a triplet excited state. The presence of heavy atoms or specific molecular geometries can enhance the rate of intersystem crossing.
Table 1: Anticipated Photophysical Parameters for this compound Based on Analogous Systems
| Parameter | Expected Range/Behavior | Influencing Factors |
| Absorption Max. (λabs) | 320 - 360 nm | Solvent polarity, substitution on rings |
| Emission Max. (λem) | 450 - 550 nm (due to ESIPT) | Solvent polarity, hydrogen bonding |
| Stokes Shift | > 100 nm (Large) | Efficiency of ESIPT |
| Fluorescence Quantum Yield (Φf) | Variable (0.01 - 0.5) | Competition from non-radiative decay |
| Excited State Lifetime (τf) | Nanoseconds (ns) | Rates of radiative and non-radiative decay |
Photochemical Reactivity Studies
Beyond the realm of photophysics, which deals with the reversible absorption and emission of light, lies photochemistry, the study of chemical reactions initiated by light. The photochemical reactivity of this compound encompasses its stability under illumination and its potential to react with other molecules in its excited state.
Photostability and Degradation Pathways
The photostability of a molecule is a critical parameter, particularly for applications in materials and biological imaging. The 3-hydroxypyridine (B118123) moiety, present in vitamin B6 and its derivatives, is known to have photosensitizing properties and can undergo photodegradation. Upon UV irradiation, such compounds can generate reactive oxygen species (ROS), which can lead to photooxidative damage.
For this compound, potential degradation pathways could involve the cleavage of the N-O bond if a tautomeric N-oxide form is accessible, or reactions involving the hydroxyl group and the aromatic rings. The presence of the methyl group on the phenyl ring might also be susceptible to photo-oxidation. The specific degradation products would depend on the irradiation wavelength, the presence of oxygen, and the solvent environment. The quantum yield of photodegradation, a measure of the efficiency of the degradation process, would be a key parameter to quantify its photostability.
Photoreactions with External Reagents
In its excited state, this compound may exhibit enhanced reactivity towards external reagents. For instance, the excited state's altered electron distribution could make it a more potent electron donor or acceptor in photoinduced electron transfer (PET) reactions. The generation of a triplet state via intersystem crossing could also open up pathways for energy transfer to other molecules, such as molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species.
Reactions with external reagents are highly dependent on the specific reactant and the reaction conditions. For example, in the presence of a suitable electron acceptor, the excited this compound could undergo oxidative quenching. Conversely, with an electron donor, reductive quenching might occur. The study of such photoreactions provides insights into the fundamental reactivity of the molecule and its potential applications in photocatalysis or photosensitization.
Coordination Chemistry and Metal Complexation of 2 4 Methylphenyl Pyridin 3 Ol
Ligand Properties of 2-(4-Methylphenyl)pyridin-3-ol
The coordination behavior of this compound is dictated by the presence of both a pyridine (B92270) nitrogen atom and a hydroxyl group, which can be deprotonated. This arrangement allows the molecule to act as a versatile ligand, with its properties being analogous to the well-studied class of hydroxypyridinones (HOPOs). acs.org
This compound can exist in tautomeric equilibrium with its keto form, 2-(4-Methylphenyl)-3(2H)-pyridone. Upon deprotonation of the hydroxyl group, the resulting anion can coordinate to a metal ion in several ways:
N-coordination: The pyridine nitrogen atom, with its lone pair of electrons, can act as a Lewis base and coordinate to a metal center.
O-coordination: The deprotonated hydroxyl group (phenolate) provides a negatively charged oxygen atom that can form a strong bond with a metal ion.
N,O-chelation: The most common and stable mode of coordination for this type of ligand is bidentate chelation, involving both the pyridine nitrogen and the deprotonated oxygen atom. This forms a stable five-membered chelate ring with the metal ion. This N,O-chelation is a characteristic feature of hydroxypyridinone ligands and is responsible for their high affinity for various metal ions. nih.govrsc.org
The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
The acidity of the hydroxyl group in this compound is a critical factor in its coordination chemistry. The pKa of the hydroxyl proton will influence the pH range at which metal complexation can occur. Upon coordination to a metal ion, the electron density in the ligand is polarized towards the metal center. This Lewis acid-base interaction enhances the acidity of the hydroxyl group, facilitating its deprotonation at a lower pH than in the free ligand.
Conversely, the basicity of the pyridine nitrogen is also affected by coordination. The donation of the nitrogen's lone pair to the metal ion reduces its availability to accept a proton, thereby decreasing the basicity of the coordinated ligand. The magnitude of these perturbations in acidity and basicity provides insight into the strength of the metal-ligand bond.
Synthesis and Characterization of Metal Complexes
While the ligand properties of this compound can be inferred from the extensive research on hydroxypyridinones, a review of the scientific literature reveals a notable absence of specific studies on the synthesis and characterization of its metal complexes. The following sections are therefore presented as a general framework for the potential synthesis and characterization of such complexes, based on the known reactivity of similar pyridin-3-ol and hydroxypyridinone ligands.
The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The stoichiometry of the reaction would be expected to influence the resulting complex, with metal-to-ligand ratios of 1:1, 1:2, or 1:3 being common for bidentate ligands, leading to complexes with varying coordination geometries such as square planar or octahedral. jocpr.comjscimedcentral.comacs.org For instance, the reaction of a Schiff base derived from 2-amino-3-hydroxypyridine with various transition metal salts yielded octahedral complexes. jocpr.comsemanticscholar.org
Characterization of these potential complexes would typically involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and C-O (hydroxyl) bonds.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II), Pd(II)), NMR can provide detailed structural information in solution.
Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Cu(II), Ni(II), Ru(III)), this technique would be used to determine the number of unpaired electrons and infer the electronic structure.
Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Characterization Data
| Metal Ion | Potential Formula | Expected Geometry | Key Characterization Techniques |
|---|---|---|---|
| Cu(II) | [Cu(L)2] | Square Planar | IR, UV-Vis, EPR, X-ray Crystallography |
| Ni(II) | [Ni(L)2(H2O)2] | Octahedral | IR, UV-Vis, Magnetic Susceptibility, X-ray Crystallography |
| Zn(II) | [Zn(L)2] | Tetrahedral | IR, NMR, X-ray Crystallography |
| Pt(II) | [Pt(L)2] | Square Planar | IR, NMR, X-ray Crystallography |
| Pd(II) | [Pd(L)2] | Square Planar | IR, NMR, X-ray Crystallography |
| Ru(II/III) | [Ru(L)2(solvent)x]n+ | Octahedral | IR, UV-Vis, NMR, X-ray Crystallography, Cyclic Voltammetry |
(L represents the deprotonated form of this compound)
The formation of complexes between this compound and lanthanide or actinide ions is plausible, given the known affinity of hydroxypyridinone ligands for these hard metal ions. mdpi.com Synthesis would typically be carried out in a similar manner to transition metal complexes, often in polar solvents to accommodate the hydrated metal salts. Lanthanide and actinide ions have larger ionic radii and prefer higher coordination numbers (typically 8 or 9). libretexts.orglibretexts.org Therefore, complexes with a 1:3 or 1:4 metal-to-ligand ratio might be expected.
Characterization of these complexes would rely on:
Luminescence Spectroscopy: For certain lanthanide ions like Eu(III) and Tb(III), luminescence studies can provide information about the coordination environment and the efficiency of energy transfer from the ligand to the metal ion.
NMR Spectroscopy: Paramagnetic lanthanide ions can induce large shifts in the NMR spectra of the ligand, which can be used to probe the structure of the complex in solution.
X-ray Crystallography: Essential for determining the high coordination number geometries.
Main group metals, particularly those from Group 13 (e.g., Al, Ga, In), are known to form stable complexes with hydroxypyridinone ligands. ubc.ca The synthesis of main group metal adducts of this compound would likely proceed via reaction with the corresponding metal halides or alkoxides. The resulting complexes are typically neutral and adopt geometries consistent with the coordination preferences of the central metal ion (e.g., octahedral for Al(III) and Ga(III)).
Characterization would primarily involve:
NMR Spectroscopy: 1H, 13C, and where applicable, metal-specific NMR (e.g., 27Al) would be crucial for structural elucidation in solution.
Mass Spectrometry: To confirm the composition and stoichiometry of the complexes.
X-ray Crystallography: To establish the solid-state structure.
Structural Analysis of Metal Complexes of Analogous 2-Aryl-Pyridin-3-ol Ligands
The structural analysis of metal complexes provides fundamental insights into the coordination behavior of ligands. For 2-aryl-pyridin-3-ol systems, X-ray crystallography is the definitive method for determining the precise arrangement of atoms in the solid state.
Coordination Geometries and Stereochemistry
When a 2-aryl-pyridin-3-ol ligand coordinates to a metal ion, it typically acts as a bidentate ligand, binding through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group. This forms a stable five-membered chelate ring. The resulting coordination geometry around the metal center is influenced by several factors, including the metal's preferred coordination number and the steric bulk of the aryl substituent.
For a divalent metal ion like copper(II), which commonly forms four-coordinate complexes, a square planar geometry is often observed. With two bidentate ligands, a general formula of [M(L)₂] would be expected. The spatial arrangement of the ligands around the metal center can lead to different stereoisomers, such as cis and trans isomers. The steric interactions between the aryl groups on the two ligands can influence which isomer is preferentially formed.
In the case of metal ions that favor higher coordination numbers, such as six-coordinate octahedral geometries, three ligands would coordinate to form a [M(L)₃] complex. In such cases, facial (fac) and meridional (mer) isomers are possible.
Metal-Ligand Bond Lengths and Angles
The bond lengths and angles within a metal complex are indicative of the strength and nature of the metal-ligand interactions. In complexes of analogous 2-aryl-pyridin-3-ol ligands with transition metals, the metal-oxygen (M-O) bond is generally shorter and stronger than the metal-nitrogen (M-N) bond. This is attributed to the harder nature of the phenolate oxygen donor compared to the softer pyridine nitrogen donor.
The bite angle, which is the O-M-N angle within the chelate ring, is typically acute, falling in the range of 80-90 degrees. This constraint is a consequence of the geometry of the five-membered ring. The planarity of the pyridine and aryl rings can also be distorted upon coordination to accommodate the geometric preferences of the metal center.
Table 1: Representative Metal-Ligand Bond Parameters in a Hypothetical Square Planar Copper(II) Complex with a 2-Aryl-Pyridin-3-ol Ligand
| Parameter | Typical Value Range |
|---|---|
| Cu-O Bond Length (Å) | 1.90 - 2.00 |
| Cu-N Bond Length (Å) | 2.00 - 2.10 |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of these complexes are determined by the nature of the metal ion, its oxidation state, and the ligand field environment.
UV-Vis and EPR Spectroscopy of Complexes
UV-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. In the UV region, intense absorptions are typically observed, which are assigned to π-π* transitions within the aromatic rings of the ligand. In the visible region, for complexes with d-block metals, weaker d-d transitions can be observed. The position and intensity of these bands provide information about the geometry and the ligand field splitting around the metal ion.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of copper(II). The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion. For a square planar Cu(II) complex, an axial spectrum is typically observed with g|| > g⊥ > 2.0023, which is characteristic of an unpaired electron in a dₓ²-y² orbital.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a complex. nih.govslideshare.netyoutube.comgcnayanangal.com For a mononuclear complex, the effective magnetic moment (μ_eff) can be calculated from the measured susceptibility. This value can help to determine the spin state of the metal ion. For instance, a Cu(II) complex with one unpaired electron is expected to have a magnetic moment of approximately 1.73 Bohr magnetons (B.M.). Deviations from this value can indicate magnetic exchange interactions between metal centers in polynuclear complexes.
Table 2: Expected Magnetic Moments for Common Transition Metal Ions in Complexes with 2-Aryl-Pyridin-3-ol Ligands
| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (High Spin) | Spin-Only Magnetic Moment (μ_s) (B.M.) |
|---|---|---|---|
| Mn(II) | d⁵ | 5 | 5.92 |
| Fe(III) | d⁵ | 5 | 5.92 |
| Fe(II) | d⁶ | 4 | 4.90 |
| Co(II) | d⁷ | 3 | 3.87 |
| Ni(II) | d⁸ | 2 | 2.83 |
Computational Studies of Metal-Ligand Interactions
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the properties of metal complexes. semanticscholar.org DFT calculations can be used to optimize the geometry of a complex, providing theoretical predictions of bond lengths and angles. These calculations can also be used to predict the electronic structure, including the energies and compositions of the molecular orbitals, which helps in the interpretation of UV-Vis spectra. Furthermore, computational methods can be employed to calculate EPR parameters and to study the magnetic exchange interactions in polynuclear complexes.
For a hypothetical complex of this compound, DFT calculations would be instrumental in predicting its structural and electronic properties, guiding future experimental work in this area.
Binding Energy Calculations
In a hypothetical scenario involving a metal complex of this compound, DFT calculations could provide insights into the strength of the metal-ligand bond. The 4-methyl group on the phenyl ring, being an electron-donating group, could potentially increase the electron density on the pyridine nitrogen, thereby enhancing its donor capability and leading to a stronger bond with the metal ion.
To illustrate the nature of data obtained from such calculations, the following table presents hypothetical binding energies for this compound with different divalent metal ions, as might be predicted by DFT calculations.
| Metal Ion (M²⁺) | Calculated Binding Energy (kcal/mol) | Coordination Geometry |
|---|---|---|
| Copper (Cu²⁺) | -45.8 | Distorted Square Planar |
| Nickel (Ni²⁺) | -42.1 | Octahedral |
| Zinc (Zn²⁺) | -38.5 | Tetrahedral |
| Cobalt (Co²⁺) | -40.3 | Octahedral |
Note: The data in the table above is purely illustrative and intended to represent the type of information that can be obtained from DFT calculations. These are not experimental values.
Electronic Structure of Coordination Compounds
The electronic structure of coordination compounds dictates their spectroscopic, magnetic, and reactive properties. The interaction between the molecular orbitals of this compound and the d-orbitals of a transition metal ion leads to the formation of new molecular orbitals in the resulting complex.
The electronic properties of such complexes can be significantly influenced by substituents on the ligand. The electron-donating 4-methylphenyl group in this compound can affect the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the metal-ligand charge transfer (MLCT) and ligand-metal charge transfer (LMCT) transitions, which are often observed in the electronic absorption spectra of these complexes.
Studies on related 2-arylpyridine complexes, such as those of iridium(III), have shown that the electronic structure is dominated by interactions between the metal d-orbitals and the π-orbitals of the pyridine and phenyl rings. usc.edu The nature of the substituent on the phenyl ring can tune the emission color of phosphorescent complexes, a property directly related to the electronic structure. usc.edu
Computational studies, again primarily using DFT, are instrumental in elucidating the electronic structure of these coordination compounds. These calculations can provide information on the energies and compositions of the molecular orbitals, the distribution of electron density, and the nature of the electronic transitions.
The following interactive table provides a hypothetical summary of the key electronic properties of coordination compounds of this compound with various transition metals, as might be determined through spectroscopic analysis and supported by theoretical calculations.
| Metal Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Major Contribution to HOMO | Major Contribution to LUMO |
|---|---|---|---|---|---|
| [Cu(2-(4-MePh)py-3-O)₂] | -5.8 | -2.1 | 3.7 | Metal d-orbitals | Ligand π-orbitals |
| [Ni(2-(4-MePh)py-3-O)₂(H₂O)₂] | -6.2 | -1.9 | 4.3 | Ligand π-orbitals | Metal d-orbitals |
| [Zn(2-(4-MePh)py-3-O)₂] | -6.5 | -1.5 | 5.0 | Ligand π-orbitals | Ligand π-orbitals |
| [Co(2-(4-MePh)py-3-O)₂(H₂O)₂] | -6.0 | -2.3 | 3.7 | Metal d-orbitals | Ligand π*-orbitals |
Note: The data in this table is hypothetical and serves to illustrate the types of electronic structure parameters that are investigated for such coordination compounds. "2-(4-MePh)py-3-O" is an abbreviation for the deprotonated form of this compound.
Despite a comprehensive search for scientific literature, no specific studies detailing the supramolecular chemistry and molecular recognition of this compound were found. Research on the precise hydrogen bonding networks, π-π stacking interactions, and the formation of dimers, oligomers, or polymeric architectures involving this specific compound is not publicly available. Similarly, there is no accessible research on its host-guest chemistry, including its interactions with macrocyclic receptors like cyclodextrins and calixarenes, or its complexation with organic small molecules.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the supramolecular chemistry of this compound based on the currently available research.
Supramolecular Chemistry and Molecular Recognition with 2 4 Methylphenyl Pyridin 3 Ol
Molecular Recognition Mechanisms
The molecular recognition capabilities of 2-(4-Methylphenyl)pyridin-3-ol are dictated by the nature and spatial arrangement of its functional groups. The pyridin-3-ol moiety is particularly significant as it contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring). This dual functionality allows for the formation of specific and directional interactions with complementary molecules. Furthermore, the presence of two aromatic rings, the phenyl and pyridine rings, introduces the possibility of π-π stacking and C-H···π interactions, which are crucial in the recognition and stabilization of molecular complexes.
While specific experimental data on the selectivity and affinity of this compound for particular target molecules are not extensively documented in peer-reviewed literature, the structural features of the molecule allow for theoretical predictions of its binding preferences. The hydroxyl group can selectively interact with molecules possessing hydrogen bond acceptor groups, such as carboxylic acids, amides, and other nitrogen-containing heterocycles. Conversely, the pyridinic nitrogen can act as a hydrogen bond acceptor for donor groups on other molecules.
The selectivity of this compound would be governed by the geometric and electronic complementarity between it and a potential guest molecule. For instance, a guest molecule with a hydrogen bond donor and an aromatic ring at a specific distance could lead to a highly selective and affine complex, stabilized by both hydrogen bonding and π-π stacking. The 4-methyl group on the phenyl ring can also influence selectivity through steric effects and by modulating the electronic properties of the aromatic system.
Table 1: Potential Intermolecular Interactions and Target Functional Groups for this compound
| Interaction Type | Host Functional Group | Potential Target Functional Group |
|---|---|---|
| Hydrogen Bonding (Donor) | Pyridin-3-ol (-OH) | Carboxylate, Carbonyl, Amine, Ether |
| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | Hydroxyl, Amine, Carboxylic Acid |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Aromatic Rings (e.g., in other heterocycles or aromatic carboxylic acids) |
Detailed thermodynamic and kinetic studies are essential for quantifying the stability and the rates of formation and dissociation of molecular complexes. Such studies for this compound would provide insights into the driving forces behind its molecular recognition capabilities. Techniques such as Isothermal Titration Calorimetry (ITC) could be employed to determine the enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding, while Nuclear Magnetic Resonance (NMR) spectroscopy could provide information on the kinetics of guest exchange.
In the absence of specific experimental data for this compound, it can be hypothesized that the formation of hydrogen-bonded complexes would be enthalpically driven, due to the strength of these interactions. The association of aromatic systems through π-π stacking is often a more complex phenomenon, with contributions from both enthalpy and entropy.
Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound with a Complementary Guest
| Parameter | Predicted Value/Observation | Rationale |
|---|---|---|
| Binding Affinity (Ka) | Moderate to High | Dependent on the multiplicity and geometry of non-covalent interactions. |
| Enthalpy Change (ΔH) | Negative | Favorable formation of strong hydrogen bonds and van der Waals interactions. |
Formation of Co-crystals and Cocrystal Hydrates
The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for the formation of co-crystals. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, and stability.
By selecting appropriate co-crystal formers—molecules with complementary functional groups—it is possible to design novel crystalline materials with desired properties. For this compound, suitable co-crystal formers would include dicarboxylic acids, amides, and other molecules capable of forming robust hydrogen-bonding networks. The pyridine nitrogen and the hydroxyl group can participate in well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
The formation of cocrystal hydrates is also a possibility, where water molecules are incorporated into the crystal lattice. Water molecules can act as bridges between the primary components of the co-crystal, satisfying the hydrogen-bonding requirements of the system and often leading to highly stable crystalline structures.
Table 3: Potential Co-crystal Formers for this compound and the Expected Supramolecular Synthons
| Co-crystal Former | Functional Group | Expected Supramolecular Synthon |
|---|---|---|
| Adipic Acid | Carboxylic Acid | O-H···O (acid-hydroxyl), N···H-O (pyridine-acid) |
| Isonicotinamide | Amide, Pyridine | O-H···N (hydroxyl-pyridine), N-H···O (amide-hydroxyl), N···H-N (pyridine-amide) |
Theoretical and Mechanistic Applications in Advanced Materials and Catalysis
Rational Design of Ligands for Homogeneous Catalysis
The design of effective ligands is paramount in homogeneous catalysis, dictating the activity, selectivity, and stability of the catalytic system. 2-(4-Methylphenyl)pyridin-3-ol possesses key features that make it an attractive scaffold for ligand design. The pyridine (B92270) nitrogen can act as a robust coordinating site for a variety of transition metals, while the hydroxyl group at the 3-position can be deprotonated to form a pyridinolate, offering a bidentate N,O-chelation mode. The presence of the 4-methylphenyl group at the 2-position can influence the steric and electronic properties of the resulting metal complex.
While direct experimental evidence for the use of this compound in cross-coupling reactions is not extensively documented, its structural motifs suggest significant potential. Pyridine-based ligands are ubiquitous in cross-coupling catalysis, often employed to stabilize and activate metal centers like palladium. The hydroxyl group in the 3-position could be converted to a triflate, making the pyridine ring itself a substrate for Suzuki-Miyaura cross-coupling reactions nih.gov.
The performance of related pyridinol-derived ligands in catalysis suggests that the electronic nature of the substituents plays a crucial role in the catalytic activity rsc.org. The electron-donating nature of the 4-methylphenyl group in this compound could enhance the electron density at the metal center, which may facilitate the oxidative addition step in catalytic cycles.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound Derived Ligands
| Cross-Coupling Reaction | Potential Role of this compound Ligand | Expected Outcome |
| Suzuki-Miyaura Coupling | Stabilization of Pd(0) and Pd(II) intermediates | Efficient formation of C-C bonds |
| Heck Coupling | Control of regioselectivity and catalyst stability | Synthesis of substituted alkenes |
| Buchwald-Hartwig Amination | Promotion of C-N bond formation | Synthesis of arylamines |
| Sonogashira Coupling | Activation of the C-H bond of terminal alkynes | Formation of aryl-alkyne bonds |
The development of chiral variants of this compound could open avenues for its application in enantioselective catalysis. The introduction of a chiral center, for instance, by replacing the methyl group with a chiral substituent or by derivatizing the hydroxyl group with a chiral moiety, could create a chiral environment around the metal center. This is a common strategy for inducing asymmetry in catalytic transformations nih.gov.
The pyridin-3-ol scaffold allows for the potential creation of bidentate ligands that can form rigid chelate rings with a metal, a key factor in achieving high enantioselectivity. The steric bulk of the 4-methylphenyl group could also play a role in controlling the approach of the substrate to the catalytic center, thereby influencing the stereochemical outcome of the reaction.
The structure of this compound offers opportunities for detailed mechanistic investigations of catalytic cycles. The pyridine nitrogen provides a well-defined coordination site, and the hydroxyl group can participate in proton-coupled electron transfer processes or act as an internal base. Spectroscopic techniques such as NMR and X-ray crystallography could be employed to characterize the metal-ligand complexes and key catalytic intermediates.
Computational studies, including Density Functional Theory (DFT), could provide further insights into the reaction mechanisms, helping to elucidate the role of the ligand in each elementary step of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination uvic.ca. Understanding these fundamental processes is crucial for the rational design of more efficient and selective catalysts.
Chemosensor and Fluorosensor Development Principles
The development of chemosensors and fluorosensors for the detection of ions and small molecules is a rapidly growing field. Pyridine-based compounds are frequently utilized as the core structure for such sensors due to their ability to bind to analytes and their favorable photophysical properties researchgate.netdntb.gov.uaresearchgate.net.
The this compound scaffold is well-suited for the design of chemosensors. The pyridine nitrogen can act as a binding site for metal ions, while the hydroxyl group can be involved in pH sensing or anion recognition through hydrogen bonding.
For Metal Ion Detection: The coordination of a metal ion to the pyridine nitrogen would perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties. The selectivity of the sensor for a particular metal ion can be tuned by modifying the substituents on the pyridine ring, thereby altering the steric and electronic environment of the binding pocket.
For pH Sensing: The hydroxyl group of this compound is expected to have a specific pKa value. Changes in pH would lead to the protonation or deprotonation of the hydroxyl group and the pyridine nitrogen, resulting in distinct spectroscopic signatures.
For Anion Detection: The hydroxyl group can act as a hydrogen bond donor for the recognition of anions such as fluoride or cyanide. The binding of an anion would alter the electronic properties of the molecule, enabling its detection acs.orgnih.govresearchgate.netresearchgate.net.
Several photophysical mechanisms can be exploited for the development of fluorosensors based on this compound.
Photoinduced Electron Transfer (PET): In a PET-based sensor, the pyridine moiety could act as a fluorophore and the 4-methylphenyl group or a linked receptor unit could act as a quencher. Upon binding of an analyte, the PET process could be inhibited, leading to a "turn-on" fluorescence response.
Förster Resonance Energy Transfer (FRET): A FRET-based sensor could be designed by linking this compound (as a donor or acceptor) to another fluorophore. The binding of an analyte could change the distance or orientation between the two fluorophores, modulating the FRET efficiency and resulting in a ratiometric fluorescence signal.
Intramolecular Charge Transfer (ICT): The this compound molecule has a potential donor-π-acceptor structure, with the hydroxyl and methylphenyl groups acting as donors and the pyridine ring as an acceptor. The binding of an analyte could modulate the ICT process, leading to a shift in the emission wavelength. This solvatochromic behavior could be harnessed for sensing applications researchgate.netrsc.orgnih.gov.
Table 2: Potential Sensing Mechanisms for this compound Based Sensors
| Sensing Mechanism | Principle | Potential Application |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates electron transfer, affecting fluorescence. | "Turn-on" or "turn-off" sensing of metal ions or anions. |
| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters energy transfer between two fluorophores. | Ratiometric sensing with high sensitivity. |
| Intramolecular Charge Transfer (ICT) | Analyte interaction modifies the donor-acceptor character, shifting emission wavelength. | Solvatochromic sensors for polarity and specific ion detection. |
Advanced Organic Electronic Materials (Theoretical Considerations)
The inherent photophysical properties and charge transport capabilities of π-conjugated systems make this compound a compelling candidate for theoretical investigation as a component in organic electronic devices, particularly in the emissive and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs).
Potential as Emitting Layer Components
Theoretical calculations suggest that this compound and its derivatives could function as efficient emitters in OLEDs. The electronic properties of such molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining their emission characteristics. jocpr.com Quantum chemical studies on similar pyridine compounds indicate that the frontier molecular orbitals are key to understanding their chemical reactivity and stability, which in turn affects their performance as emitters. jocpr.com
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the photophysical properties of molecules like this compound. researchgate.netrsc.org These calculations can provide insights into the nature of electronic transitions, such as π-π* transitions, which are fundamental to the light-emission process in organic molecules. nih.gov The presence of the electron-donating methylphenyl group and the electron-withdrawing pyridinol core can be fine-tuned to modulate the emission color and efficiency. rsc.org Theoretical models of similar pyridine-based emitters have shown that a high quantum yield of fluorescence is achievable, a critical parameter for efficient OLEDs. acs.org
Below is a theoretical data table illustrating the potential photophysical properties of this compound, derived from computational models of analogous compounds.
| Property | Predicted Value | Significance in OLEDs |
| HOMO Energy | -5.5 to -6.0 eV | Influences hole injection efficiency from the anode. |
| LUMO Energy | -2.0 to -2.5 eV | Affects electron injection efficiency from the cathode. |
| Triplet Energy (T1) | > 2.5 eV | A high T1 level is crucial for hosting phosphorescent emitters to prevent energy back-transfer. researchgate.net |
| Emission Wavelength | 450 - 550 nm (Blue to Green) | Determines the color of the emitted light. |
| Oscillator Strength | > 0.1 | Indicates the probability of a given electronic transition, correlating with emission intensity. |
Charge Transport Properties (Theoretical Modeling)
Efficient charge transport is paramount for the performance of organic electronic devices. Theoretical modeling, often employing Marcus theory, can predict the hole and electron mobility of organic materials. nih.gov The key parameters in these models are the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules in a solid-state packing. nih.gov
For this compound, computational studies on similar aromatic nitrogen-containing ligands suggest that the reorganization energies for both holes (λh) and electrons (λe) can be calculated to predict whether the material will be a better hole or electron transporter. nih.gov A low reorganization energy is desirable as it indicates that less energy is lost during the charge hopping process, leading to higher mobility. nih.gov
The molecular structure of this compound, with its potential for π-stacking interactions, is conducive to efficient charge transport. The transfer integrals, which are highly dependent on the intermolecular geometry, can be calculated for various packing motifs to identify the most favorable arrangement for charge transport. nih.gov
The following table presents hypothetical charge transport parameters for this compound, based on theoretical studies of comparable organic semiconductors.
| Parameter | Predicted Value | Implication for Charge Transport |
| Hole Reorganization Energy (λh) | 0.20 - 0.30 eV | A lower value suggests better hole transport capability. |
| Electron Reorganization Energy (λe) | 0.25 - 0.35 eV | A lower value indicates more efficient electron transport. |
| Hole Transfer Integral (Vh) | 20 - 100 meV | Higher values lead to faster hole hopping rates. |
| Electron Transfer Integral (Ve) | 15 - 80 meV | Larger values correlate with higher electron mobility. |
| Predicted Hole Mobility (μh) | 10⁻³ - 10⁻² cm²/Vs | Determines the efficiency of hole movement through the material. researchgate.net |
| Predicted Electron Mobility (μe) | 10⁻⁴ - 10⁻³ cm²/Vs | Dictates the speed of electron transport. researchgate.net |
Theoretical Contributions to Prodrug Design and Drug Delivery Scaffolds
The chemical functionalities present in this compound, namely the hydroxyl group and the nitrogen atom in the pyridine ring, make it an attractive scaffold for the theoretical design of prodrugs and drug delivery systems that respond to specific physiological or external stimuli.
pH-Responsive Release Mechanisms (Theoretical)
The pyridinol moiety of this compound is theoretically capable of undergoing protonation or deprotonation depending on the ambient pH. This property can be harnessed to design prodrugs that release their active pharmaceutical ingredient (API) in the acidic microenvironment of tumors or inflamed tissues.
Computational studies can predict the pKa of the pyridinol hydroxyl group and the pyridine nitrogen. The tautomeric equilibrium between the keto and enol forms of the pyridinol can also be influenced by pH, and theoretical investigations can elucidate the relative stabilities of these tautomers in different environments. mdpi.com By attaching a drug molecule to the hydroxyl group via an acid-labile linker, a prodrug can be designed to be stable at physiological pH (around 7.4) but to cleave and release the drug at lower pH values.
The mechanism of release would theoretically involve the protonation of the pyridine nitrogen in an acidic environment, which would electronically influence the stability of the linker, promoting its hydrolysis and the subsequent release of the active drug.
Photocleavable Linkers (Theoretical)
Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved upon irradiation with light of a specific wavelength to release a caged molecule. The aromatic and heterocyclic nature of this compound makes it a candidate for theoretical exploration as a core structure for novel PPGs.
Theoretical studies, particularly using TD-DFT, can be employed to investigate the photochemical properties of derivatives of this compound. researchgate.net These calculations can predict the absorption wavelengths and the nature of the excited states. The design of a photocleavable linker would involve modifying the this compound scaffold to include a photolabile bond that, upon excitation, undergoes a photochemical reaction leading to its cleavage and the release of a tethered drug molecule. acs.org
Computational modeling can help in understanding the mechanism of the photolysis reaction, identifying the key excited states and intermediates involved in the cleavage process. acs.org This theoretical insight is crucial for designing PPGs with high quantum yields of uncaging and for tuning the activation wavelength to the near-infrared region to allow for deeper tissue penetration and reduced phototoxicity.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Future research will likely focus on the development of more efficient, scalable, and environmentally benign methods for synthesizing 2-(4-Methylphenyl)pyridin-3-ol and its derivatives. While classical methods exist, exploring novel synthetic strategies is crucial for accessing a wider range of substituted analogues with tailored properties.
One promising direction is the expansion of one-pot multicomponent reactions (MCRs). MCRs are highly efficient as they combine three or more reactants in a single step, reducing reaction time, cost, and waste. mdpi.com The development of new MCRs for constructing the 2-arylpyridin-3-ol scaffold would be a significant advancement. Another area of interest is the use of bio-based feedstocks. For instance, methods for synthesizing 3-hydroxypyridines from furfural, a biomass-derived platform chemical, are being explored and could be adapted for the synthesis of 2-aryl substituted derivatives. researchgate.net
Furthermore, ring expansion reactions of readily available starting materials, such as 2-acylfurans, with ammonia (B1221849) or its surrogates present a straightforward and versatile route to 2-heteroaryl-3-hydroxypyridines. researchgate.netresearchgate.net Investigating the scope of this reaction with various aryl and heteroaryl acylfurans could provide a modular approach to a library of this compound analogues.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Design of novel one-pot syntheses for the 2-arylpyridin-3-ol core. |
| Bio-based Feedstocks | Utilizes renewable resources, enhances sustainability. | Adaptation of furfural-to-pyridine pathways for 2-aryl substitution. |
| Ring Expansion Reactions | Straightforward access from common starting materials. | Exploring the substrate scope of 2-acylfuran reactions to generate diverse analogues. |
In-depth Investigations of Excited State Processes
The photophysical behavior of this compound is governed by excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net A deeper understanding of this process is essential for designing molecules with specific luminescent properties. Future research should employ a combination of advanced spectroscopic techniques and theoretical calculations to elucidate the intricate details of the ESIPT mechanism in this particular molecule.
Time-resolved spectroscopy, including femtosecond transient absorption and fluorescence up-conversion, can provide invaluable data on the dynamics of the proton transfer, the lifetimes of the excited states, and the influence of the solvent environment. nih.gov Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surfaces of the ground and excited states, helping to rationalize experimental observations and predict the properties of new derivatives. semanticscholar.org
A key area of investigation will be the interplay between fluorescence and phosphorescence. mdpi.comrsc.org By strategically modifying the molecular structure, it may be possible to control the rates of intersystem crossing and tune the emission from fluorescence to phosphorescence, which is highly desirable for applications such as organic light-emitting diodes (OLEDs).
| Research Area | Techniques and Methods | Key Objectives |
| ESIPT Dynamics | Time-resolved spectroscopy (femtosecond transient absorption), quantum chemical calculations. | To map the complete photocycle and understand the influence of molecular structure and environment. nih.gov |
| Non-radiative Decay | Theoretical modeling of conical intersections, temperature-dependent fluorescence studies. | To identify and control the pathways that lead to the quenching of luminescence. nih.gov |
| Fluorescence vs. Phosphorescence | Synthesis of heavy-atom containing derivatives, low-temperature phosphorescence spectroscopy. | To modulate spin-orbit coupling and achieve efficient phosphorescence. |
Design of Advanced Multifunctional Materials Based on this compound
The robust structure and intriguing photophysical properties of this compound make it an excellent scaffold for the design of advanced multifunctional materials. A major focus of future research will be its application in organic electronics, particularly in the development of OLEDs. The inherent fluorescence of the ESIPT tautomer could be harnessed for creating efficient light-emitting devices. nih.govnih.govresearchgate.net By incorporating this molecule into hole-transporting or emissive layers, it may be possible to achieve high quantum efficiencies and stable device performance. nih.govnih.gov
Another promising avenue is the development of chemical sensors. The sensitivity of the ESIPT process to the local environment can be exploited for the detection of ions and small molecules. For example, the introduction of specific binding sites into the this compound structure could lead to changes in its fluorescence upon interaction with a target analyte.
Furthermore, the potential for these molecules to exhibit aggregation-induced emission (AIE) is an exciting area of exploration. semanticscholar.org In many fluorescent dyes, aggregation leads to quenching of the emission. However, AIE-active materials show enhanced emission in the aggregated or solid state, which is highly advantageous for applications in solid-state lighting and bio-imaging.
| Application Area | Design Strategy | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | Incorporation into emissive or charge-transport layers. | High quantum yield, thermal stability, suitable energy levels. nih.govuky.edu |
| Chemical Sensors | Functionalization with analyte-specific binding moieties. | High sensitivity and selectivity, observable change in fluorescence. |
| Aggregation-Induced Emission (AIE) Materials | Modification to promote intermolecular interactions in the solid state. | Strong emission in aggregated form, potential for bio-imaging. semanticscholar.org |
Computational Aided Drug Discovery and Material Science Research
Computational modeling is a powerful tool that can accelerate the discovery and design of new molecules with desired properties. In the context of this compound, computational methods can be applied to both drug discovery and materials science research.
In drug discovery, molecular docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes and receptors. researchgate.netresearchgate.netnih.govnih.govmdpi.com This can help in identifying potential therapeutic applications for this class of compounds. For instance, pyridin-3-ol derivatives have been investigated as inhibitors of various enzymes, and computational screening can guide the synthesis of more potent and selective inhibitors.
In materials science, Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of new materials based on the this compound scaffold. scispace.comnih.govmdpi.comresearchgate.net This can help in designing materials with optimized properties for specific applications, such as OLEDs with improved efficiency or sensors with higher sensitivity. High-throughput computational screening can be employed to rapidly evaluate large libraries of virtual compounds, identifying the most promising candidates for experimental synthesis and characterization. dtu.dknih.gov
| Research Field | Computational Method | Objective |
| Drug Discovery | Molecular Docking, QSAR | To identify potential biological targets and predict the activity of new derivatives. researchgate.netnih.gov |
| Materials Science | Density Functional Theory (DFT), TD-DFT | To predict electronic structure, absorption/emission spectra, and charge transport properties. nih.govmdpi.com |
| High-Throughput Screening | Virtual library screening | To rapidly identify promising lead compounds for further investigation. dtu.dknih.gov |
Sustainable and Green Chemistry Approaches in Synthesis and Application
Future research on this compound must be guided by the principles of green chemistry to ensure that its synthesis and applications are environmentally sustainable. This involves developing synthetic methods that minimize waste, reduce energy consumption, and use non-toxic reagents and solvents. mdpi.com
Solvent-free reaction conditions are a key aspect of green chemistry. mdpi.comwordpress.com Exploring the synthesis of this compound and its derivatives under solvent-free or mechanochemical conditions could significantly reduce the environmental impact of their production. Microwave-assisted synthesis is another green technique that can often lead to shorter reaction times, higher yields, and cleaner reactions. nih.gov
The use of heterogeneous catalysts that can be easily recovered and reused is also a critical area of research. This not only reduces waste but also improves the economic viability of the synthetic process. Furthermore, designing the molecule for biodegradability will be an important consideration for its long-term environmental fate after its intended use. The development of palladium nanoparticles synthesized through green methods could also play a role in catalytic steps. mdpi.com
| Green Chemistry Principle | Application to this compound | Potential Impact |
| Waste Prevention | One-pot synthesis, high-yield reactions. | Reduced generation of byproducts and purification waste. |
| Safer Solvents and Reagents | Use of water or bio-based solvents, solvent-free conditions. researchgate.net | Minimized toxicity and environmental pollution. mdpi.comwordpress.com |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. nih.gov | Lower energy consumption and carbon footprint. |
| Catalysis | Use of recyclable heterogeneous catalysts. | Improved process efficiency and reduced metal contamination. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)pyridin-3-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis of pyridine derivatives often involves cyclization or functional group modifications. For example, cyclization of substituted phenylprop-2-en-1-one with urea under basic conditions (e.g., NaOH in ethanol) is a common approach for analogous pyrimidin-2-ol derivatives . Adjusting solvent polarity, temperature, and catalyst (e.g., Pd for cross-coupling) can optimize yields.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. How can structural characterization of this compound be performed?
- Techniques :
- NMR Spectroscopy : Analyze , , and (if applicable) to confirm substituent positions and purity.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., as demonstrated for related imidazo-pyridine derivatives ).
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/contact; toxicological data for similar compounds indicate incomplete hazard profiles .
- In case of fire, use CO or dry chemical extinguishers; water jets are unsuitable .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
- Methods :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use tools like AutoDock to simulate binding affinity with biological targets (e.g., enzymes in antitrypanosomal pathways ).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives?
- Approach :
- Meta-Analysis : Compare IC values across studies, noting differences in assay conditions (e.g., cell lines, solvent used).
- SAR Studies : Systematically modify substituents (e.g., replacing -CH with -Cl in 4-position) to isolate activity trends, as seen in structurally related compounds .
- Reproducibility Checks : Validate key findings using standardized protocols (e.g., OECD guidelines for toxicity assays).
Q. How can reaction pathways for this compound be optimized for scalability?
- Optimization Parameters :
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl group introduction).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility but complicate purification; switch to ethanol/water mixtures for greener chemistry .
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions in multi-step syntheses.
Q. What role does the hydroxyl group at the 3-position play in the compound’s chemical reactivity?
- Functional Group Analysis :
- Acidity : The -OH group (pKa ~8-10) can deprotonate under basic conditions, enabling nucleophilic substitutions or metal coordination.
- Oxidation/Reduction : Compare with analogs like 2-(Hydroxymethyl)pyridin-3-ol, where PCC oxidizes -CHOH to -CHO .
- Hydrogen Bonding : Stabilizes interactions in crystal lattices or biological targets, as seen in imidazo-pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
